
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane is a chemical compound that features a furan ring substituted with iodine and methoxy groups, and a triisopropylsilane moiety
Vorbereitungsmethoden
The synthesis of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane typically involves the reaction of 3-iodo-4-methoxyfuran with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane involves its interaction with molecular targets through its functional groups. The iodine and methoxy groups can participate in various chemical reactions, while the triisopropylsilane moiety can provide steric protection and influence the compound’s reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane include:
3-Iodo-4-methoxybenzyl alcohol: Similar in structure but with a benzyl alcohol group instead of the triisopropylsilane moiety.
3-Iodo-4-methoxy-2,5-dihydrofuran-2-one: Another furan derivative with different substituents.
The uniqueness of this compound lies in its combination of the furan ring with iodine, methoxy, and triisopropylsilane groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C14H25IO3Si |
|---|---|
Molekulargewicht |
396.34 g/mol |
IUPAC-Name |
(3-iodo-4-methoxyfuran-2-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H25IO3Si/c1-9(2)19(10(3)4,11(5)6)18-14-13(15)12(16-7)8-17-14/h8-11H,1-7H3 |
InChI-Schlüssel |
UPLZWBIFNHPPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C(=CO1)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
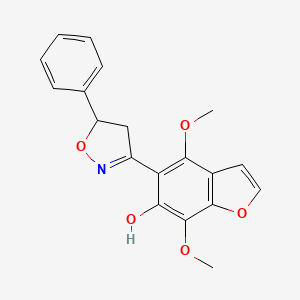
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
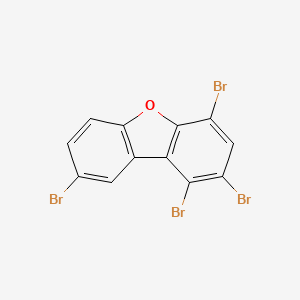
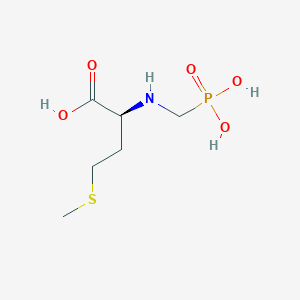
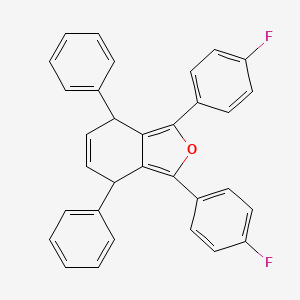
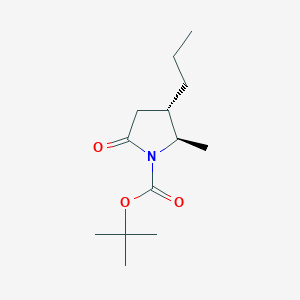
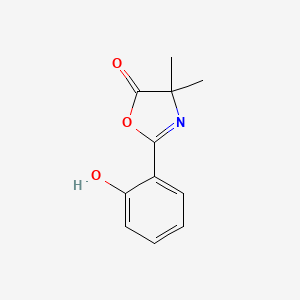



![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
